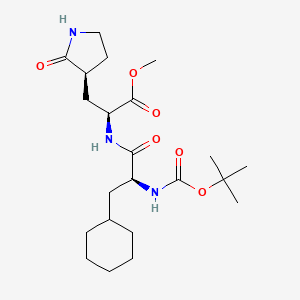

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Description

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is a chiral, Boc-protected amino acid derivative with a cyclohexyl substituent and a 2-oxopyrrolidin-3-yl moiety. Its molecular formula is C₁₉H₃₂N₃O₆, with a molecular weight of 398.48 g/mol. The compound features three stereocenters, all in the (S)-configuration, which are critical for its biological interactions and synthetic applications. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes .

This compound is structurally related to intermediates in protease inhibitor synthesis, such as nirmatrelvir (a SARS-CoV-2 main protease inhibitor), where the pyrrolidinone ring contributes to binding affinity .

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O6/c1-22(2,3)31-21(29)25-16(12-14-8-6-5-7-9-14)19(27)24-17(20(28)30-4)13-15-10-11-23-18(15)26/h14-17H,5-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,29)/t15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKIRWDZFRCTG-ULQDDVLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate typically involves multiple steps, including the protection of amino groups, amide bond formation, and esterification. The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The amide bond formation can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is utilized in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its structural integrity allows for the introduction of various functional groups that can enhance biological activity or selectivity against specific targets.

Case Study : A study demonstrated the efficacy of similar Boc-protected amino acids in enhancing the pharmacokinetic properties of peptide drugs. The incorporation of such compounds into therapeutic peptides has shown to improve stability and bioavailability, making them more effective in clinical applications .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The compound serves as a key building block in SPPS, a widely used method for synthesizing peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group that can be easily removed under mild conditions, facilitating stepwise peptide assembly.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | SPPS |

| Fmoc | Moderate | Basic conditions | SPPS |

| Cbz | Low | Hydrogenation | Solution-phase synthesis |

Biological Research

Mechanism of Action Studies : Research has indicated that compounds similar to methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can act as enzyme inhibitors or modulators. This property is crucial for understanding metabolic pathways and developing targeted therapies.

Case Study : Inhibitors derived from Boc-protected amino acids have been shown to selectively inhibit specific proteases involved in cancer progression, highlighting their potential in cancer therapeutics .

Chemical Biology

Bioorthogonal Chemistry : The compound's structure allows for modifications that enable bioorthogonal reactions, which are crucial for labeling biomolecules in live cells without interfering with native biochemical processes.

Material Science

Polymer Chemistry : Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be incorporated into polymer matrices to create materials with tailored properties for biomedical applications, such as drug delivery systems.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions or biological interactions. The cyclohexyl and pyrrolidinone moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations:

Ring Size and Bioactivity: The 5-membered pyrrolidinone ring in the target compound (vs. 6-membered piperidinone in ) enhances rigidity and binding to protease active sites, as seen in SARS-CoV-2 inhibitors . Piperidinone analogues exhibit reduced enzymatic inhibition due to conformational flexibility .

Bromopyridinyl derivatives (e.g., ) show divergent applications in kinase inhibition due to electronic effects from the halogen.

Protective Groups :

Key Observations:

Biological Activity

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate, commonly referred to as a derivative of a pyrrolidine-containing compound, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula for Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is , with a molecular weight of approximately 342.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₂O₅ |

| Molecular Weight | 342.45 g/mol |

| IUPAC Name | Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate |

| CAS Number | 328086-60-8 |

Research indicates that compounds similar to Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate exhibit significant biological activities by interacting with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the oxopyrrolidine moiety suggests potential interactions with proteases and other enzymes critical for cellular function.

Antiviral Activity

A notable study focused on the antiviral properties of related compounds against SARS-CoV-2, the virus responsible for COVID-19. The research demonstrated that specific derivatives exhibited potent inhibition of the main protease (Mpro) of SARS-CoV-2, leading to reduced viral replication in infected cell lines. The compound's structure allows it to bind effectively to the active site of the protease, inhibiting its activity and thereby preventing viral proliferation .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. These studies revealed that while the compound exhibits antiviral effects, it also maintains a favorable selectivity index, indicating that it can inhibit viral activity without causing significant harm to host cells. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antiviral | Potent inhibition of SARS-CoV-2 Mpro |

| Cytotoxicity | Low cytotoxicity in non-infected cell lines |

| Selectivity Index | Favorable selectivity for viral targets over host cells |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent investigation, researchers evaluated the efficacy of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate in various cell lines infected with SARS-CoV-2. The study employed dose-response assays to determine the compound's effectiveness at different concentrations. Results indicated a significant reduction in viral load with increasing doses, showcasing its potential as an antiviral agent .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies conducted on similar compounds revealed important insights into their absorption, distribution, metabolism, and excretion (ADME). These studies demonstrated that the compound exhibits favorable oral bioavailability and tissue distribution profiles, making it a candidate for further development as an oral antiviral therapy .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, particularly regarding stereochemical control and protecting group strategies?

- Methodological Answer : The synthesis of this compound requires careful selection of protecting groups and reaction conditions to preserve stereochemistry. For example, the tert-butoxycarbonyl (Boc) group is commonly used for amine protection due to its stability under acidic conditions . A multi-step approach, such as sequential coupling of amino acid derivatives via amidation reactions, is recommended. The Ugi reaction has been successfully applied to synthesize structurally similar compounds, enabling the incorporation of cyclohexyl and pyrrolidinone moieties through a one-pot process . Reaction monitoring via TLC and NMR is critical to assess intermediate purity and stereochemical integrity.

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be utilized to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H NMR : Analyze splitting patterns and coupling constants to verify stereochemistry. For instance, rotameric mixtures (as seen in ) may complicate interpretation, requiring variable-temperature NMR or 2D experiments (e.g., COSY, NOESY) to resolve overlaps .

- HRMS : Confirm molecular formula accuracy (e.g., [M+Na]+ adducts) to rule out byproducts .

- X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment, as demonstrated in for analogous compounds.

Advanced Research Questions

Q. How can researchers address challenges in isolating diastereomeric mixtures during synthesis, such as low diastereomeric excess (d.e.)?

- Methodological Answer : Low d.e. often arises from incomplete stereochemical control during coupling steps. Strategies include:

- Optimizing reaction conditions : Adjusting solvent polarity (e.g., CH₃CN vs. CH₂Cl₂) and temperature to favor kinetic control .

- Chromatographic resolution : Use preparative TLC or HPLC with chiral stationary phases. For example, achieved a 56% d.e. for a similar compound using PTLC (preparative thin-layer chromatography) with hexane/EtOAc gradients .

- Crystallization : Selective crystallization of the desired diastereomer, leveraging solubility differences in mixed solvents .

Q. What experimental design frameworks are effective for optimizing reaction yield and stereoselectivity in complex multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry, solvent) using factorial designs to identify critical factors. highlights the integration of statistical modeling and flow chemistry for optimizing oxidation reactions .

- Kinetic vs. thermodynamic control : For stereoselective steps, lower temperatures favor kinetic products, while prolonged heating may equilibrate to thermodynamic outcomes.

- In-line analytics : Implement real-time monitoring (e.g., IR spectroscopy) to track reaction progress and adjust conditions dynamically .

Q. How does the pyrrolidin-2-one moiety influence the compound’s conformational stability and potential bioactivity?

- Methodological Answer : The 2-oxopyrrolidin-3-yl group introduces rigidity and hydrogen-bonding capability, which may enhance binding to biological targets (e.g., protease inhibitors). Conformational analysis via:

- Molecular dynamics (MD) simulations : Predict dominant conformers in solution.

- Circular dichroism (CD) : Compare experimental spectra with computational models to assess structural preferences.

- Structure-activity relationship (SAR) studies : Modify the pyrrolidinone ring (e.g., substituents, ring size) and evaluate bioactivity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.